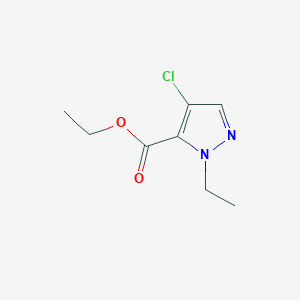![molecular formula C19H19N3O4S B2637502 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 750607-25-1](/img/structure/B2637502.png)
2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The study and synthesis of 1,2,4-triazole derivatives, including those with substituents on the triazole ring, are of interest due to their diverse physical and chemical properties. These compounds serve as a foundation for further exploration of their biological activities and potential applications in drug development. For instance, Kaplaushenko (2014) focuses on the acid-base properties of 1,2,4-triazole derivatives, highlighting the influence of substituents on their acidity, which is crucial for their absorption and bioavailability when administered orally (Kaplaushenko, 2014).
Biological Activities
1,2,4-Triazole derivatives have shown a wide range of biological activities. Studies have explored their use as antimicrobial agents, highlighting their potential in combating various bacterial and fungal infections. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were studied, indicating their potential as effective antimicrobial agents (Demirbas et al., 2004). Additionally, the antimicrobial and larvicidal activities of novel triazinone derivatives were evaluated, showing that these compounds could be effective against mosquito larvae and certain pathogens (Kumara et al., 2015).
Pharmacological Properties
The pharmacological evaluation of 1,2,4-triazole derivatives has revealed their potential in various therapeutic areas, including their role as anti-inflammatory and analgesic agents. For instance, the synthesis and anti-inflammatory evaluation of 1,2,4-triazole derivatives demonstrated their potential in treating inflammation (Virmani & Hussain, 2014). Furthermore, the exploration of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen highlighted their anticancer activity, suggesting these compounds as promising candidates for cancer therapy (Han et al., 2018).
Eigenschaften
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-14-10-8-13(9-11-14)22-18(15-6-4-5-7-16(15)25-2)20-21-19(22)27-12-17(23)24/h4-11H,3,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFMBYRNJOHUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)
![1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2637423.png)


![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)


![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2637440.png)
![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)
